![molecular formula C7H4N2O3 B063031 4-Nitrobenzo[c]isoxazole CAS No. 188860-13-1](/img/structure/B63031.png)
4-Nitrobenzo[c]isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrobenzo[c]isoxazole is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms This compound is part of the isoxazole family, which is known for its diverse biological activities and significant therapeutic potential
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrobenzo[c]isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-nitrobenzoyl chloride with hydroxylamine hydrochloride under basic conditions to form the isoxazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as copper(I) or ruthenium(II) may be employed to facilitate the cyclization process and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nitrobenzo[c]isoxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, especially at positions ortho and para to the nitro group.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Nitric acid, sulfuric acid.
Substitution: Halogens, nitrating agents.
Major Products Formed:
Reduction: 4-Aminobenzo[c]isoxazole.
Oxidation: 4-Nitrosobenzo[c]isoxazole.
Substitution: Various halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4-Nitrobenzo[c]isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and as a precursor for various chemical syntheses.
Mécanisme D'action
The mechanism of action of 4-Nitrobenzo[c]isoxazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its therapeutic potential .
Comparaison Avec Des Composés Similaires
Benzo[c]isoxazole: Lacks the nitro group, resulting in different reactivity and applications.
4-Nitrobenzisoxazole: Similar structure but different substitution pattern, leading to distinct chemical properties.
Isoxazole: The parent compound without the benzene ring, exhibiting different biological activities.
Uniqueness: Its ability to undergo diverse chemical reactions and its wide range of biological activities make it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
4-nitro-2,1-benzoxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c10-9(11)7-3-1-2-6-5(7)4-12-8-6/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYNIHBIOHDNKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NOC=C2C(=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
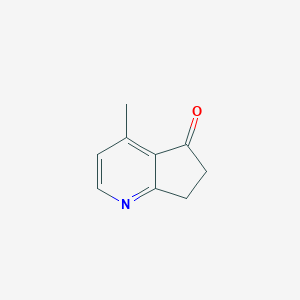

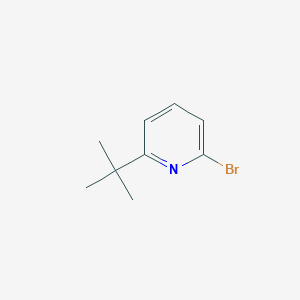
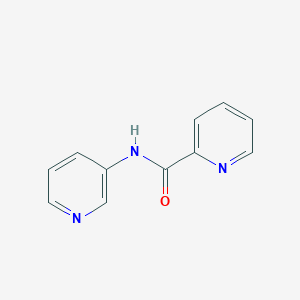
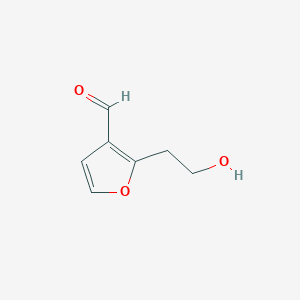


![1-(Benzo[d]oxazol-2-yl)ethanamine](/img/structure/B62965.png)


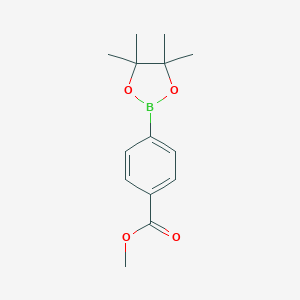
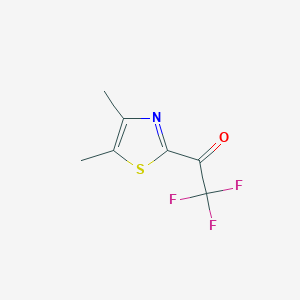
![Ethyl 3-[(2-furylmethyl)amino]propanoate](/img/structure/B62979.png)

